molecular formula C15H19N3O4S2 B2438126 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine CAS No. 2097928-11-3

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine

Cat. No.: B2438126
CAS No.: 2097928-11-3
M. Wt: 369.45
InChI Key: HYJGNFOUTLMWKP-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine ( 2097928-11-3) is a synthetic organic compound with a molecular formula of C15H19N3O4S2 and a molecular weight of 369.46 g/mol . This reagent features a complex structure comprising a piperidine ring that is functionalized at the 1-position with a 2-methoxy-5-methylbenzenesulfonyl group and at the 4-position with a 1,2,5-thiadiazol-3-yloxy moiety . The integration of these distinct pharmacophores makes it a valuable intermediate for medicinal chemistry and drug discovery research. The benzenesulfonyl group is a common motif in compounds with various biological activities, while the 1,2,5-thiadiazole ring is a privileged structure in pharmaceuticals, known to contribute to the bioactivity of several drug classes . For instance, compounds containing the 1,2,5-thiadiazole ring have been investigated in neurological research , and the sulfonyl group is present in many therapeutic agents . Researchers can utilize this chemical as a key building block for the synthesis of novel molecules or as a standard in analytical studies. Its structural complexity offers a versatile platform for further chemical modifications, such as nucleophilic substitutions or cross-coupling reactions, to explore new chemical space and develop potential bioactive compounds . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]oxy-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-11-3-4-13(21-2)14(9-11)24(19,20)18-7-5-12(6-8-18)22-15-10-16-23-17-15/h3-4,9-10,12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJGNFOUTLMWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)OC3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy-methylbenzenesulfonyl group: This step may involve sulfonylation reactions using reagents like methoxy-methylbenzenesulfonyl chloride.

    Attachment of the thiadiazole moiety: This can be done through nucleophilic substitution reactions where the piperidine derivative reacts with a thiadiazole-containing reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the sulfonyl group or other reducible moieties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine or thiadiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways or as a potential therapeutic agent.

    Medicine: Potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine analogs: Compounds with slight variations in the substituents on the piperidine or thiadiazole rings.

    Other piperidine derivatives: Compounds like piperidine sulfonamides or piperidine carboxamides.

    Thiadiazole-containing compounds: Molecules featuring the thiadiazole ring but with different substituents.

Uniqueness

1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is unique due to its specific combination of functional groups, which may confer distinct biological or chemical properties compared to other similar compounds. This uniqueness can be leveraged in designing targeted therapies or specialized industrial applications.

Biological Activity

The compound 1-(2-Methoxy-5-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a novel heterocyclic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Piperidine ring : A six-membered saturated ring containing one nitrogen atom.
  • Thiadiazole moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.
  • Methoxy and methyl substituents : These groups enhance the lipophilicity and biological activity of the compound.

Antitumor Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole nucleus. For instance, derivatives of 1,3,4-thiadiazoles have shown significant activity against various cancer cell lines, including HepG-2 (human liver cancer) and A-549 (human lung cancer) cells.

Table 1: Antitumor Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (μM)Binding Energy (Kcal/mol)
20bHepG-24.37 ± 0.7-1.6
20bA-5498.03 ± 0.5-1.6

The above table summarizes the in vitro activities of a related thiadiazole derivative (20b), which demonstrated promising results against HepG-2 and A-549 cell lines compared to standard treatments like cisplatin .

The mechanism through which thiadiazole derivatives exert their anticancer effects is believed to involve the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. Molecular docking studies have indicated that these compounds can effectively bind to the active site of DHFR, leading to reduced tumor growth .

Other Pharmacological Activities

Beyond anticancer properties, compounds with thiadiazole structures have been reported to exhibit various pharmacological activities:

  • Antimicrobial : Some thiadiazole derivatives have shown antibacterial and antifungal properties.
  • Anti-inflammatory : Research indicates potential anti-inflammatory effects, making them candidates for treating inflammatory diseases.
  • Anticonvulsant : Certain derivatives have been evaluated for their anticonvulsant activity in animal models, showing efficacy comparable to standard treatments .

Case Study 1: Anticancer Activity in Animal Models

A study investigated the efficacy of a related thiadiazole derivative in an animal model of cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to controls. The study concluded that the compound's ability to inhibit tumor growth was associated with its action on cellular pathways involved in apoptosis .

Case Study 2: Structure-Activity Relationship (SAR)

A series of piperazine derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock seizure (MES) model. The structure-activity relationship analysis revealed that modifications to the piperazine ring significantly affected biological activity, suggesting that specific substituents could enhance therapeutic efficacy without increasing toxicity .

Q & A

Q. Optimization Tips :

  • Vary solvent polarity (DMF vs. THF) to reduce by-products.
  • Use LiH in DMF for deprotonation to enhance coupling efficiency .

Basic: What analytical techniques are recommended for characterizing structural integrity?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm sulfonyl and thiadiazole substituents. Compare chemical shifts with analogous piperidine derivatives .
  • FTIR : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and thiadiazole C-N vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC-UV : Assess purity (>95%) using a C18 column and gradient elution (0.1% TFA in acetonitrile/water) .

Advanced: How do structural modifications to the piperidine or thiadiazole moieties impact biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variations:

  • Piperidine Modifications : Replace the sulfonyl group with carbamate or amide groups to alter lipophilicity. Compare logP values (via HPLC) and assess cytotoxicity .
  • Thiadiazole Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the 5-position to enhance metabolic stability. Test in vitro half-life using liver microsomes .
  • Bioactivity Assays : Screen analogs for kinase inhibition (e.g., EGFR) or antibacterial activity (MIC against S. aureus). Use dose-response curves (IC₅₀ calculations) to prioritize leads .

Key Insight : Thiadiazole-oxygen positioning significantly affects hydrogen bonding with target proteins, as shown in molecular docking studies .

Advanced: What computational methods predict reaction pathways for sulfonylation and heterocyclic coupling?

Methodological Answer:
Quantum mechanical and machine learning (ML) approaches are pivotal:

  • Reaction Path Search : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model sulfonylation transition states. Identify rate-limiting steps (e.g., nucleophilic attack) .
  • ML-Guided Optimization : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for thiadiazole coupling. Validate predictions with high-throughput screening .
  • Solvent Effects : Simulate solvation free energy (COSMO-RS) to select solvents that stabilize intermediates and reduce side reactions .

Case Study : ICReDD’s workflow integrates DFT, ML, and robotic experimentation to accelerate reaction discovery .

Advanced: How should researchers address discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictory data (e.g., unexpected NMR peaks) require systematic troubleshooting:

  • Impurity Analysis : Use LC-MS to detect by-products (e.g., sulfonic acid derivatives). Compare retention times with synthetic intermediates .
  • Dynamic Effects : Consider restricted rotation of the sulfonyl group causing NMR peak splitting. Variable-temperature NMR (VT-NMR) can resolve conformational isomers .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (ethanol/diethyl ether diffusion) .
  • Cross-Validation : Correlate FTIR carbonyl stretches with DFT-calculated vibrational modes .

Advanced: What strategies resolve by-product formation during sulfonylation?

Methodological Answer:
By-products (e.g., over-sulfonylated species) arise from excess sulfonyl chloride or improper stoichiometry:

  • Stoichiometric Control : Use 1.1 equivalents of sulfonyl chloride and monitor via in situ Raman spectroscopy to terminate reactions at <5% by-product .
  • Scavenger Agents : Add polymer-bound amines (e.g., PS-Trisamine) to quench excess reagent .
  • Process Optimization : Switch from batch to flow chemistry for precise mixing and temperature control, reducing side reactions .

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